molecular formula C19H16O2 B12796934 Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- CAS No. 84189-35-5

Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans-

Cat. No.: B12796934
CAS No.: 84189-35-5
M. Wt: 276.3 g/mol
InChI Key: SVWMTONRXYHEIV-PKOBYXMFSA-N
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Description

Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is a member of the benz(a)anthracene family, known for their significant roles in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Benz(a)anthracene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors. The purity and yield of the product are critical, and thus, advanced purification techniques like recrystallization and chromatography are employed.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its fully hydrogenated form.

    Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.

Major Products

The major products formed from these reactions include various quinones, fully hydrogenated derivatives, and substituted aromatic compounds.

Scientific Research Applications

Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and other genetic alterations. The compound also affects various signaling pathways within the cell, influencing processes such as cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: A parent compound with similar aromatic structure but lacking hydroxyl groups.

    Benz(a)anthracene-7,12-dione: A derivative with ketone groups instead of hydroxyl groups.

    Benz(a)anthracene-1,2-diol, 1,2-dihydro-, diacetate, trans-: An acetylated form of the compound.

Uniqueness

Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is unique due to its specific hydroxylation pattern and methyl substitution. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

84189-35-5

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

(1S,2S)-8-methyl-1,2-dihydrobenzo[a]anthracene-1,2-diol

InChI

InChI=1S/C19H16O2/c1-11-3-2-4-13-10-16-14(9-15(11)13)6-5-12-7-8-17(20)19(21)18(12)16/h2-10,17,19-21H,1H3/t17-,19+/m0/s1

InChI Key

SVWMTONRXYHEIV-PKOBYXMFSA-N

Isomeric SMILES

CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)[C@@H]([C@H](C=C4)O)O

Canonical SMILES

CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)C(C(C=C4)O)O

Origin of Product

United States

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